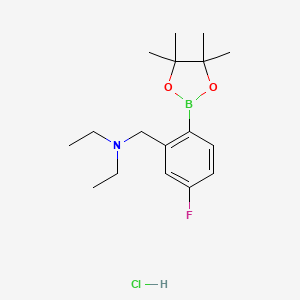

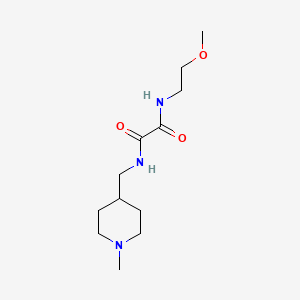

![molecular formula C26H19N3O3S2 B2365795 (Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-91-0](/img/structure/B2365795.png)

(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis. It allows for formal anti-Markovnikov alkene hydromethylation .

- Method: This involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- Application: Thiophene and thiazole-based building blocks are used in the synthesis of A-D-A type organic semiconducting materials .

- Method: Fine-tuned conditions in Suzuki−Miyaura couplings were tested and utilized .

- Results: The effect of inserting additional hexylthiophene structures symmetrically into the material backbone was investigated .

Catalytic Protodeboronation

Organic Semiconducting Materials

- Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis. It allows for formal anti-Markovnikov alkene hydromethylation .

- Method: This involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- Application: Thiophene and thiazole-based building blocks are used in the synthesis of A-D-A type organic semiconducting materials .

- Method: Fine-tuned conditions in Suzuki−Miyaura couplings were tested and utilized .

- Results: The effect of inserting additional hexylthiophene structures symmetrically into the material backbone was investigated .

Catalytic Protodeboronation

Organic Semiconducting Materials

Direcciones Futuras

The future research directions involving this compound could be quite diverse, given the wide range of applications of quinoline and thiophene-containing compounds . These could include further investigations into its synthesis, properties, and potential applications in areas such as medicinal chemistry and materials science.

Propiedades

IUPAC Name |

methyl 3-prop-2-enyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O3S2/c1-3-12-29-21-11-10-16(25(31)32-2)14-23(21)34-26(29)28-24(30)18-15-20(22-9-6-13-33-22)27-19-8-5-4-7-17(18)19/h3-11,13-15H,1,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNLTNYNCCVTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

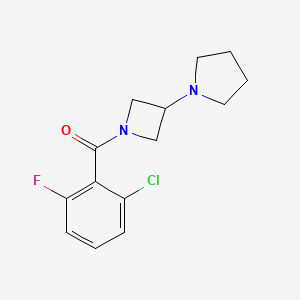

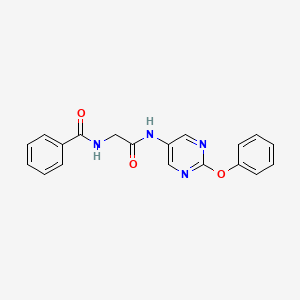

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

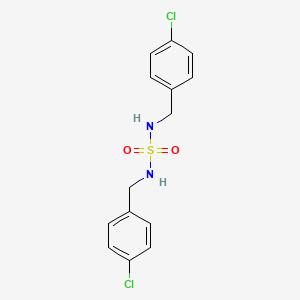

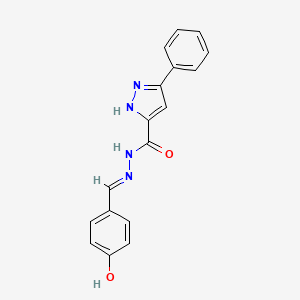

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

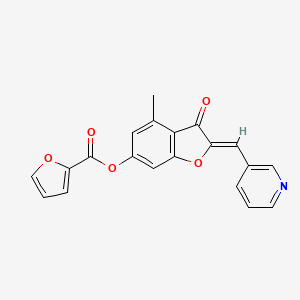

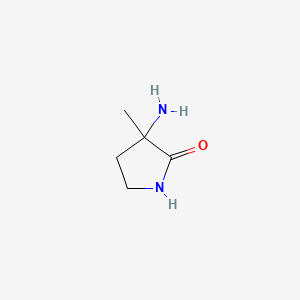

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)